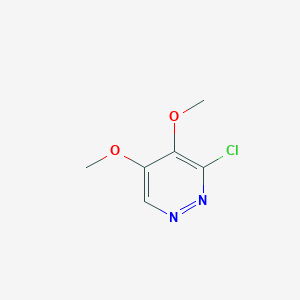

3-Chloro-4,5-dimethoxypyridazine

Description

3-Chloro-4,5-dimethoxypyridazine (molecular formula: C₆H₇ClN₂O₂) is a heterocyclic aromatic compound characterized by a pyridazine core substituted with chlorine at position 3 and methoxy groups at positions 4 and 3. Its SMILES notation is COC1=CN=NC(=C1OC)Cl, and its InChIKey is AYYFMEBRLAAWOB-UHFFFAOYSA-N . The compound is synthesized via monomethoxylation of precursor chlorinated pyridazines under reflux with sodium methoxide, followed by catalytic hydrogenation using Pd(OH)₂/C to remove chloride .

This compound serves as a versatile intermediate in medicinal chemistry. For instance, its derivatives, such as 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one (compound 5b), exhibit potent cytotoxic activity against cancer cell lines (e.g., MDA-MB-231 and SK-N-MC) with IC₅₀ values ranging from 7.56 to 25.04 μg/mL, outperforming the standard drug etoposide . Additionally, analogs featuring the 3-chloro-4,5-dimethoxyphenyl moiety demonstrate antileishmanial and antitrypanosomal activities, albeit with notable cytotoxicity to mammalian cells .

Properties

IUPAC Name |

3-chloro-4,5-dimethoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYFMEBRLAAWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548148 | |

| Record name | 3-Chloro-4,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-22-2 | |

| Record name | 3-Chloro-4,5-dimethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-dimethoxypyridazine can be synthesized through the monomethoxylation of 3,5-dichloropyridazine using sodium methoxide (NaOMe). The reaction typically involves the following steps :

Starting Material: 3,5-dichloropyridazine.

Reagent: Sodium methoxide (NaOMe).

Reaction Conditions: The reaction is carried out in a suitable solvent, such as methanol, at an elevated temperature.

Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dimethoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can modify the pyridazine ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.

Major Products Formed

Substitution Products: Amino or thiol-substituted pyridazines.

Oxidation Products: Aldehydes or carboxylic acids.

Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-Chloro-4,5-dimethoxypyridazine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-dimethoxypyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Cytotoxic Derivatives

The 3-chloro-4,5-dimethoxybenzylidene moiety enhances cytotoxicity when incorporated into chromanone scaffolds. For example:

- Compound 5b : Displays IC₅₀ values of 7.56–25.04 μg/mL against breast (MDA-MB-231) and neuroblastoma (SK-N-MC) cells, surpassing etoposide’s efficacy .

- Comparison with Non-Chlorinated Analogs: Chlorine at position 3 is critical for activity; methoxy groups alone (e.g., 4,5-dimethoxy derivatives) show reduced potency, emphasizing the synergistic role of chloro and methoxy substituents .

Table 2: Cytotoxic Activity of Selected Derivatives

Antiparasitic Analogs

- Naphthoquinone Analogs: The 3-chloro-4,5-dimethoxyphenyl group exhibits antileishmanial activity (IC₅₀ = 2.1 µM against Leishmania major), comparable to amphotericin B. However, it also shows toxicity to Vero cells (CC₅₀ = 18.5 µM), limiting therapeutic utility .

- Pentafluorophenyl Derivatives : While less toxic (CC₅₀ = 45.2 µM), these analogs are less effective against Leishmania (IC₅₀ = 12.3 µM), highlighting a trade-off between efficacy and safety .

Physicochemical and Spectroscopic Properties

The electronic effects of substituents influence spectroscopic behavior:

- 3-Chloro-4,5-dimethoxyphenyl vs. Simpler Aromatics: The chloro and methoxy groups in 3-chloro-4,5-dimethoxyphenylprop-2-en-1-one derivatives induce distinct UV-Vis absorption maxima (λmax = 320–340 nm) and NMR shifts (e.g., δ 7.8–8.2 ppm for olefinic protons), differing from non-chlorinated analogs .

Biological Activity

3-Chloro-4,5-dimethoxypyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring substituted with chlorine and methoxy groups. The presence of these substituents is critical for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research has indicated that pyridazine derivatives exhibit antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance the antimicrobial potency.

Antitumor Activity

Studies have demonstrated that pyridazine derivatives can inhibit tumor cell proliferation. A notable study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells, mediated through specific signaling pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in several studies. These compounds have been shown to modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal cells. This activity may be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signal transduction processes.

- DNA Interaction : Some studies suggest that pyridazine derivatives can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Found significant inhibition of MRSA growth with IC50 values < 10 µM. |

| Study B | Antitumor Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |

| Study C | Neuroprotective Effects | Showed reduction in oxidative stress markers in neuronal cells treated with the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.